molecular formula C12H22N2O5 B012204 Boc-Ala-Ala-OMe CAS No. 19794-10-6

Boc-Ala-Ala-OMe

Cat. No. B012204
CAS RN: 19794-10-6
M. Wt: 274.31 g/mol
InChI Key: KRWPOGQDZNCNLK-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ala-Ala-OMe , also known as methyl N-(tert-butoxycarbonyl)-L-alaninate , is a compound used in peptide chemistry and drug development. It falls under the category of N-protected amino acids . The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino acid alanine, preventing unwanted reactions during peptide synthesis. The compound appears as a white to light yellow powder or crystals .


Molecular Structure Analysis

The molecular formula of Boc-Ala-Ala-OMe is C9H17NO4 , with a molecular weight of 203.24 g/mol . The compound consists of an alanine residue with a Boc group attached to the amino nitrogen and a methyl ester group at the carboxyl terminus .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in organic solvents (e.g., methanol, dichloromethane) .

Scientific Research Applications

  • Peptide Structure Study : Boc-S-Ala-Aib-S-Ala-OMe and its thiated analogues are valuable in studying amino acid and peptide structures, contributing to our understanding of peptide conformation and behavior (Jensen & Senning, 1986).

  • Drug Design and Structural Biology : The peptide Boc-Gly-S-Ala-Aib-OMe, which is structurally similar to Boc-Ala-Ala-OMe, has potential applications in drug design and structural biology, indicating the compound's relevance in these fields (Jensen et al., 1985).

  • Material Science : Boc-Ala-Ala-OMe gels are soft, viscoelastic materials with potential applications in biological and material sciences. This highlights its use in developing novel materials with specific properties (Das & Banerjee, 2006).

  • Supramolecular Chemistry : Boc-Ala-Ala-OMe forms antiparallel hydrogen-bonded dimers and self-associates to create supramolecular β-sheet structures in crystals and amyloid-like fibrils in the solid state, demonstrating its significance in the study of molecular self-assembly and protein aggregation (Das et al., 2004).

  • Neurodegenerative Disease Research : Boc-Ala-Ala-OMe tripeptides self-assemble into β-sheet structures and form amyloid-like fibrils, relevant in studying neurodegenerative diseases like Alzheimer's, Huntington's, and Prion-related encephalopathies (Maji et al., 2004).

  • Organic Solvent Gels : Boc-Ala-Ala-OMe forms thermoreversible transparent gels in various organic solvents, and its molecular self-assembly has been characterized by X-ray diffraction and spectroscopic studies (Maji et al., 2003).

  • Conformational Analysis : Studies on peptides like Boc-L-Ala-Aib-L-Ala-OMe, Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe1, and others, contribute to our understanding of peptide conformation, particularly in relation to beta-sheet structures and amyloid fibril formation, which are crucial in studying protein folding and misfolding in diseases (Bosch et al., 1984); (Maji et al., 2001); (Imanishi & Kimura, 1996); (Fabiola et al., 2001).

  • Conformational-Dynamical Behavior : Boc-Ala-Ala-OMe peptides show different conformational-dynamical behavior, with implications for understanding peptide dynamics in various environments (Aschi et al., 2006).

Safety And Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for handling precautions .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPOGQDZNCNLK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ala-Ala-OMe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
ZZ Chen, YM Li, X Peng, FR Huang, YF Zhao - Journal of Molecular …, 2002 - Elsevier
… Boc-Ala-Ala, Boc-Ala-Ser and Z-Ala-Ala were prepared by hydrolyzing Boc-Ala-Ala-OMe, Boc-Ala-Ser-OMe, and Z-Ala-Ala-OMe, respectively, under alkaline conditions. …
Number of citations: 17 www.sciencedirect.com
MM Seitkalieva, AA Grachev, KS Egorova… - Tetrahedron, 2014 - Elsevier
… The solubility of the key peptides Boc-Ala-Ala-OMe (3) and Boc-Val-Val-OMe (6) was investigated in different ionic liquids (Fig. 5). As one may expect, well-soluble peptide 3 …
Number of citations: 29 www.sciencedirect.com
T Kowalik-Jankowska, M Jasionowski… - Journal of inorganic …, 1997 - Elsevier
… First, a dipeptide Boc-Ala-Ala-OMe was obtained in a condensation reaction between Boc-Ala-OH and HC1.AIa-OMe using EDAC/HOBt methodology [11]. Then the resulting dipeptide …
Number of citations: 8 www.sciencedirect.com
A Wróbel, B Kolesińska, J Frączyk, ZJ Kamiński… - Investigational New …, 2020 - Springer
This study provides new information on the cellular effects of 1,3,5-triazine nitrogen mustards with different peptide groups in DLD and Ht-29 human colon cancer cell lines. A novel …
Number of citations: 7 link.springer.com
C Zheng, S Lin, Y Chen, Y Li, B Li, Y Yang - Langmuir, 2019 - ACS Publications
… Boc–Ala–Ala–OMe was synthesized according to the literature. (38) A series of bola-type … A solution of Boc–Ala–Ala–OMe (2.00 g, 7.30 mmol) in a mixture of DCM:TFA (1:1) was stirred …
Number of citations: 9 pubs.acs.org
E Benedetti, EM Pedone, NH Kawahata… - Biopolymers …, 1995 - Wiley Online Library
… The dipeptide derivative Boc-Ala-Ala-OMe ( 2) was obtained in high yield utilizing urethane protected N-carboxyanhydride methodology in solution (DMF/ THF).32 Amidation using …
Number of citations: 14 onlinelibrary.wiley.com
V Porte, M Thioloy, T Pigoux, TX Métro… - European Journal of …, 2016 - Wiley Online Library
… Other nonpolar dipeptides such as Boc-Ala-Ala-OMe and Boc-Ile-Ile-OMe were isolated in yields of 63 and 77 %, respectively (Table 1, entries 7 and 8). Furthermore, the production of Z-…
MM Seitkalieva, VV Kachala, KS Egorova… - ACS Sustainable …, 2015 - ACS Publications
… A difference in the solubility of the two key peptides studied, Boc-Ala-Ala-OMe and Boc-Val-… Two structurally similar peptides, Boc-Ala-Ala-OMe and Boc-Val-Val-OMe, were added to this …
Number of citations: 32 pubs.acs.org
M Cortes-Clerget, SE Spink, GP Gallagher… - Green …, 2019 - pubs.rsc.org
Aqueous micellar catalysis has previously been shown to be an enabling technology for green peptide synthesis. Nonetheless, in response to limitations associated with use of selected …
Number of citations: 43 pubs.rsc.org
M Ueki, H Kobayashi, M Karasawa, K Shinozaki - Peptide Chemistry, 1984
Number of citations: 2

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